1-[(4-Phenylphenyl)methyl]piperazine
Description
1-[(4-Phenylphenyl)methyl]piperazine is a piperazine derivative featuring a biphenylmethyl group (a benzyl moiety substituted with a para-phenyl ring) attached to the piperazine nitrogen.
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2 |
InChI Key |
CODGCBYBEJRVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are broadly classified based on their nitrogen substituents, which critically influence their pharmacological and physicochemical properties. Below is a detailed comparison of 1-[(4-Phenylphenyl)methyl]piperazine with structurally and functionally related compounds.
Structural Analogues and Their Activities
Structure-Activity Relationship (SAR) Insights
Substituent Size and Hydrophobicity :
- The biphenylmethyl group in 1-[(4-Phenylphenyl)methyl]piperazine provides greater steric bulk and hydrophobicity compared to smaller substituents like benzyl (BZP) or 4-CF₃-phenyl (TFMPP). This may enhance binding to hydrophobic pockets in tubulin or receptors but could reduce solubility .
- In tubulin modulators (e.g., 1-(diphenylmethyl)piperazine), methyl or chloro substituents improve activity by fitting into specific binding pockets, whereas larger groups (e.g., biphenylmethyl) may require optimization to avoid steric clashes .
Electronic Effects :
Pharmacological Profiles :
- Serotonin Receptor Ligands : TFMPP and mCPP (1-(3-chlorophenyl)piperazine) exhibit subtype-specific agonism (5-HT₁B/5-HT₁C), whereas the biphenylmethyl analog’s extended aromatic system may favor interactions with 5-HT₂ receptors or allosteric sites .
- Cytotoxic Agents : Benzhydrylpiperazine derivatives (e.g., 1-(bis(4-fluorophenyl)methyl)piperazine) show potent cancer cell growth inhibition, suggesting the biphenylmethyl variant could similarly target apoptosis pathways .
Tubulin Modulation
- 1-(Diphenylmethyl)piperazine derivatives inhibit tubulin polymerization by binding to the colchicine site, with IC₅₀ values in the sub-micromolar range. The biphenylmethyl analog may exhibit enhanced activity due to improved hydrophobic interactions, though steric effects require validation .
Serotonin Receptor Interactions
- TFMPP and mCPP reduce locomotor activity in rats via 5-HT₁B/5-HT₁C activation, an effect blocked by 5-HT antagonists. The biphenylmethyl derivative’s larger substituent may alter receptor subtype selectivity or pharmacokinetics .
Cytotoxicity in Cancer Cells
- Benzhydrylpiperazine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) demonstrate broad-spectrum cytotoxicity (IC₅₀: 1–5 µM) against liver, breast, and colon cancer lines. The biphenylmethyl group’s enhanced lipophilicity could improve membrane permeability and target engagement .
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